

Physicochemical characteristics of 3-Iodo-1H-pyrazolo[3,4-c]pyridine

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Compound of Interest

Compound Name: **3-Iodo-1H-pyrazolo[3,4-c]pyridine**

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An In-Depth Technical Guide to the Physicochemical Characteristics of **3-Iodo-1H-pyrazolo[3,4-c]pyridine**

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of **3-Iodo-1H-pyrazolo[3,4-c]pyridine**, a heterocyclic compound of increasing interest in the field of medicinal chemistry. As a derivative of the pyrazolo[3,4-c]pyridine scaffold, it serves as a structural analogue to naturally occurring purines, positioning it as a valuable fragment for the development of novel therapeutics, including anti-inflammatory, anti-viral, and anti-cancer agents.^[1] This document details the molecular structure, fundamental properties, and robust experimental protocols for determining key parameters such as melting point, solubility, and pKa. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block in their discovery programs.

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in drug discovery, primarily due to its structural resemblance to purine.^[1] This similarity allows it to interact with a wide variety of biological targets, such as kinases, that possess purine-binding pockets.^[1] The strategic introduction of an iodine atom at the C-3 position, yielding **3-Iodo-1H-pyrazolo[3,4-c]pyridine**, creates a powerful synthetic handle. This iodo-substituent is readily manipulated via modern cross-coupling methodologies, enabling late-stage functionalization and the

systematic exploration of chemical space—a cornerstone of fragment-based drug discovery (FBDD).[1]

This guide serves as a foundational resource, elucidating the essential physicochemical characteristics that govern the behavior of **3-Iodo-1H-pyrazolo[3,4-c]pyridine**. Understanding these properties is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, designing effective formulation strategies, and optimizing its utility as a precursor in complex synthetic campaigns.

Molecular Structure and Core Properties

The fundamental identity of **3-Iodo-1H-pyrazolo[3,4-c]pyridine** is defined by its bicyclic heteroaromatic structure and core physicochemical constants.

3-Iodo-1H-pyrazolo[3,4-c]pyridine

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Caption: Chemical structure of **3-Iodo-1H-pyrazolo[3,4-c]pyridine**.

Table 1: Core Properties of **3-Iodo-1H-pyrazolo[3,4-c]pyridine**

Property	Value	Source(s)
IUPAC Name	3-iodo-1H-pyrazolo[3,4-c]pyridine	-
CAS Number	1082040-63-8	
Molecular Formula	C ₆ H ₄ IN ₃	[2] [3]
Molecular Weight	245.02 g/mol	
Appearance	Expected to be a solid at STP	-

Structural Features and Intermolecular Forces

The molecule's planar, bicyclic structure is composed of a fused pyrazole and pyridine ring. The iodine atom at the C-3 position is the key site for synthetic modification. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H group on the pyrazole ring is a hydrogen bond donor.

While crystal structure data for this specific isomer is not readily available, analysis of the closely related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, reveals significant intermolecular forces that are likely conserved. In its crystalline state, the isomer forms centrosymmetric dimers through strong N—H···N hydrogen bonds.[\[2\]](#)[\[3\]](#) These dimers are further organized into chains by C—I···N halogen bonds and stabilized by π—π stacking interactions.[\[2\]](#)[\[3\]](#) These non-covalent interactions are expected to influence the melting point, solubility, and crystal packing of **3-Iodo-1H-pyrazolo[3,4-c]pyridine**.

Key Physicochemical Parameters & Their Determination

The following sections outline critical physicochemical parameters and provide standardized, self-validating protocols for their experimental determination.

Melting Point

The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas

impurities tend to depress and broaden this range.

Table 2: Melting Point Data

Compound	Melting Point (°C)	Notes
3-Iodo-1H-pyrazolo[3,4-c]pyridine	Not available	Requires experimental determination.
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine	>300	A structurally related analogue, suggesting a high melting point. [4]

This protocol describes the use of a standard melting point apparatus (e.g., Mel-Temp) for accurate determination.

- Sample Preparation:
 - Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.
 - Tamp the open end of a capillary tube into the powder to collect a small sample.
 - Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a column height of approximately 3 mm.[\[5\]](#)
- Apparatus Setup:
 - Insert the capillary tube into the heating block of the melting point apparatus.
 - Place a calibrated thermometer in the designated well.
- Measurement:
 - Rapid Determination (Optional): Heat the block rapidly to find an approximate melting temperature. Allow the block to cool.

- Accurate Determination: Begin heating slowly when the temperature is 5-10°C below the expected melting point.[5]
- Adjust the heating rate to approximately 1-2°C per minute as you approach the melting point to ensure thermal equilibrium between the sample, block, and thermometer.[5]
- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the last solid crystal melts completely.[6]

- Reporting:
 - The melting point is reported as the range $T_1 - T_2$.
 - Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. [7] The Biopharmaceutics Classification System (BCS) uses solubility data to predict in vivo performance.[8] The shake-flask method is the gold-standard for determining equilibrium solubility.[9]

Table 3: Solubility Data

Solvent	Solubility	Notes
Aqueous	Not available	Requires experimental determination.
Organic	Not available	Requires experimental determination.

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for BCS classification.[10]

- System Preparation:
 - Prepare buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 for biorelevance).[10]
 - Maintain a constant temperature, typically 37 ± 1 °C, using a calibrated water bath or incubator.[10]
- Equilibration:
 - Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures a saturated solution is achieved with undissolved solid remaining.[11]
 - Agitate the vials using a shaker or rotator for a sufficient duration to reach equilibrium. Equilibrium is confirmed when the concentration of the solute in solution remains constant over sequential time points (e.g., measurements at 24, 48, and 72 hours show no significant change).[10]
- Phase Separation:
 - Allow the vials to settle at the experimental temperature.
 - Separate the solid and liquid phases. This is a critical step; methods include centrifugation or filtration through a non-binding filter (e.g., PTFE).
- Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Reporting:
 - Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.
 - Verify the pH of the saturated solution at the end of the experiment.[10]

Caption: Workflow for Shake-Flask Solubility Measurement.

Acidity Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. For drug candidates, this governs solubility, membrane permeability, and receptor-binding interactions.[\[12\]](#) Given its heterocyclic nitrogen atoms, **3-Iodo-1H-pyrazolo[3,4-c]pyridine** is expected to have at least one pKa value.

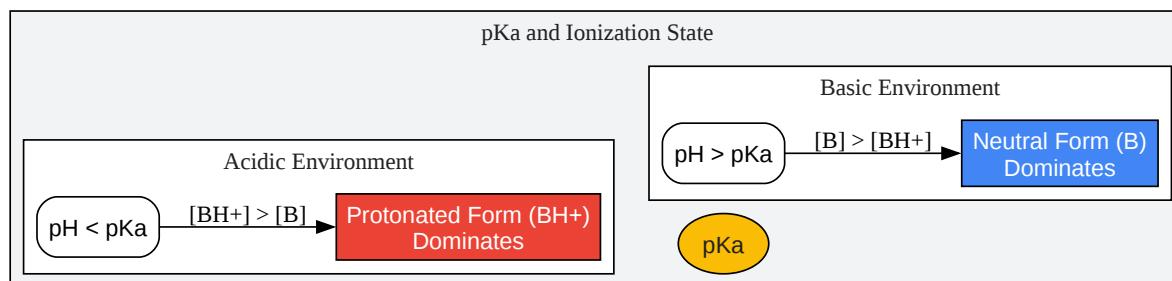
Table 4: Acidity Constant Data

Parameter	Value	Notes
pKa	Not available	Requires experimental determination.

This method is effective for compounds with a chromophore whose absorbance spectrum changes with ionization state.

- Preparation:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
 - Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
- Measurement:
 - For each buffer, prepare a sample by adding a small, constant amount of the stock solution to maintain a consistent total compound concentration.
 - Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.
 - Identify an analytical wavelength where the difference in absorbance between the fully protonated and deprotonated species is maximal.
- Data Analysis:

- Plot absorbance at the analytical wavelength versus pH. The resulting data should form a sigmoidal curve.
- The pKa is the pH at the inflection point of this curve, where the concentrations of the protonated and deprotonated species are equal.[12] This can be determined by fitting the data to the Henderson-Hasselbalch equation.



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Caption: Relationship between pH, pKa, and molecular ionization state.

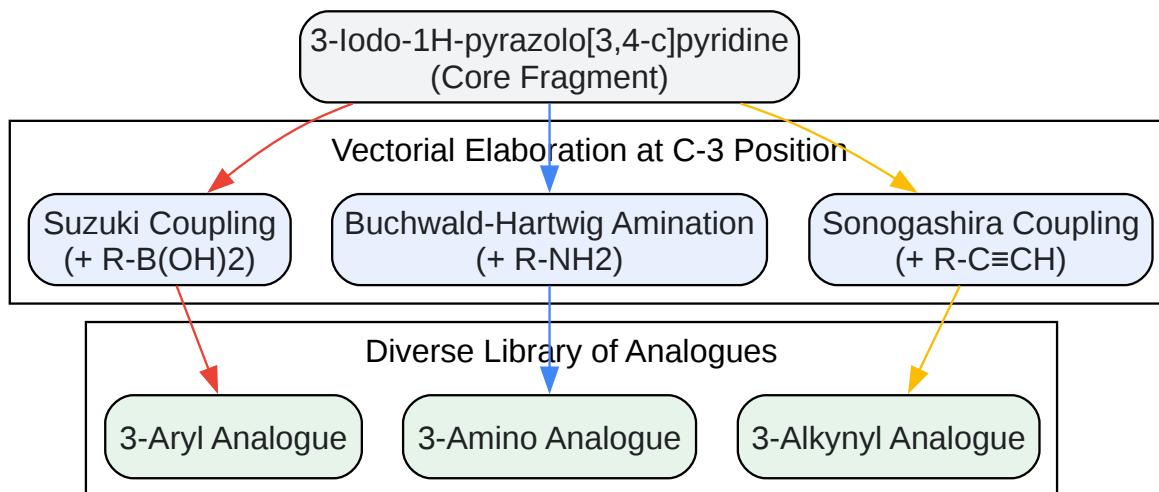
Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on modern analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to elucidate the proton environment. Based on data for the 3-iodo-1H-pyrazolo[3,4-b]pyridine isomer, the spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring, and a characteristic broad singlet for the N-H proton at a downfield chemical shift (>10 ppm).[2][3]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For **3-Iodo-1H-pyrazolo[3,4-c]pyridine**, the expected molecular ion peak (M^+) would be observed at an m/z of approximately 245.02, consistent with its molecular formula $C_6H_4IN_3$.[2][3]

Significance in Drug Discovery and Development

The true value of **3-Iodo-1H-pyrazolo[3,4-c]pyridine** lies in its role as a versatile intermediate for chemical library synthesis. The C-I bond is a prime site for metal-catalyzed cross-coupling reactions, allowing for the controlled and directed introduction of diverse chemical functionalities. This process, termed "vectorial elaboration," is central to FBDD, where a small fragment hit is systematically grown to enhance its potency and selectivity for a target protein. [1]



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Caption: Role of the 3-iodo group as a handle for synthetic diversification.

Conclusion

3-Iodo-1H-pyrazolo[3,4-c]pyridine is a high-value chemical scaffold with significant potential in modern drug discovery. Its purine-like core provides a favorable framework for interacting with key biological targets, while its 3-iodo substituent offers a precise handle for synthetic diversification. The physicochemical properties and experimental protocols detailed in this guide provide the foundational knowledge required for its effective handling, characterization, and strategic deployment in the synthesis of novel, biologically active compounds.

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